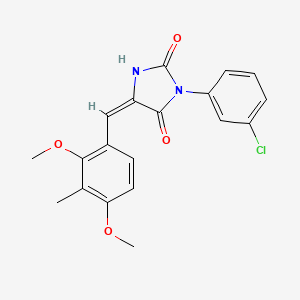![molecular formula C21H23N3O2 B11591239 2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11591239.png)
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, antitumor, and DNA-intercalating properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a Brønsted acid catalyst such as acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions, often in ethanol or formic acid . Industrial production methods may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization to achieve higher yields and purity .
Análisis De Reacciones Químicas
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits DNA-intercalating properties, making it useful in studying DNA interactions and developing anticancer agents
Medicine: Due to its antiviral and antitumor activities, it is being investigated for potential therapeutic applications
Industry: It is used in the development of optoelectronic devices, including light-emitting diodes and sensors.
Mecanismo De Acción
The primary mechanism of action of 2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells . The compound also interacts with various molecular targets, including topoisomerase enzymes and ATP-binding cassette transporters, contributing to its antiviral and multidrug resistance-modulating activities .
Comparación Con Compuestos Similares
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents and the resulting biological activities. Similar compounds include:
Ellipticine: A naturally occurring alkaloid with antitumor properties.
6H-indolo[2,3-b]quinoxaline: The parent compound with similar DNA-intercalating and antiviral activities.
NCA0424 and B-220: Derivatives with enhanced DNA-binding affinity and cytotoxicity.
These compounds share a common indoloquinoxaline skeleton but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C21H23N3O2 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2,3-diethoxy-6-propylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H23N3O2/c1-4-11-24-17-10-8-7-9-14(17)20-21(24)23-16-13-19(26-6-3)18(25-5-2)12-15(16)22-20/h7-10,12-13H,4-6,11H2,1-3H3 |
Clave InChI |
UGVNGNFCXPPDAM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B11591157.png)
![4-{11-[4-(methoxycarbonyl)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11591161.png)

![3-[2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one](/img/structure/B11591180.png)
![benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591189.png)
![3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11591192.png)
![ethyl {4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11591195.png)
![2-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B11591201.png)
![3-{(Z)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11591203.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-3-propoxybenzamide](/img/structure/B11591211.png)
![prop-2-en-1-yl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11591214.png)
![benzyl 2-ethyl-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11591222.png)

![5-[1-(3-Chlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11591226.png)
